molecular formula C7H4ClIO B154574 4-Iodobenzoyl chloride CAS No. 1711-02-0

4-Iodobenzoyl chloride

Cat. No. B154574
CAS RN: 1711-02-0
M. Wt: 266.46 g/mol
InChI Key: NJAKCIUOTIPYED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves phase transfer catalysis, as seen in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid using benzyl triethyl ammonium chloride . Although 4-iodobenzoyl chloride is not synthesized in this study, the methodology could potentially be adapted for its synthesis. The phase transfer catalyst facilitates the transfer of a reactant from one phase into another phase where the reaction occurs, which in the case of the study, is an alkaline aqueous phase to an organic phase. The reaction conditions optimized for the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid could provide insights into the conditions that might be effective for synthesizing 4-iodobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of 4-iodobenzoyl chloride would be similar to the structures of compounds in the second paper, where hydrogen-bonded framework structures are analyzed . The presence of a halogen and a carbonyl group in these compounds suggests that 4-iodobenzoyl chloride would also be capable of forming hydrogen bonds, although the specific pattern of bonding would depend on the other components in the system.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 4-iodobenzoyl chloride, the presence of the acyl chloride functional group suggests that it would be highly reactive, particularly in nucleophilic acyl substitution reactions. The iodine substituent could also be involved in electrophilic aromatic substitution reactions, given appropriate reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodobenzoyl chloride can be inferred from the properties of similar compounds. The acyl chloride group is typically associated with reactivity towards nucleophiles, including water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The iodine atom would add significant molecular weight and could influence the compound's boiling point and density. The papers provided do not offer specific data on 4-iodobenzoyl chloride, but the principles of organic chemistry and the behavior of similar compounds provide a basis for these predictions.

Scientific Research Applications

Synthesis Applications

4-Iodobenzoyl chloride is utilized in various synthesis processes in scientific research. For instance, it is a reactant in the palladium-catalyzed intermolecular coupling and heteroannulation process with imines, yielding isoindolin-1-ones, a compound group significant in medicinal chemistry due to its biological activities (Cho et al., 2000). Moreover, it serves as a starting material in the synthesis of diacetoxyiodoarene compounds. These compounds are then used as oxidants in the oxidation of alcohols to aldehydes or ketones, showcasing their utility in organic synthesis processes (Zhang, 2011).

Analytical Chemistry and Sensor Development

4-Iodobenzoyl chloride is also instrumental in the development of analytical methods and sensor technologies. A notable application is in the construction of a nickel(II) selective potentiometric sensor. This sensor, based on specific electroactive materials in a poly(vinyl chloride) matrix, demonstrates significant selectivity and sensitivity towards nickel(II) ions, which is crucial in various industrial and environmental monitoring applications (Gupta et al., 2000). Furthermore, the compound is used in the enhancement of detection responses of estrogens in liquid chromatography-mass spectrometry, highlighting its role in improving analytical methods for detecting biologically significant molecules (Higashi et al., 2006).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 4-Iodobenzoyl chloride is used in the modification and functionalization of materials. For instance, it's involved in the esterification of cellulose with p-Iodobenzoyl chloride using an experimental design method. This process is significant in the modification of cellulose, a natural polymer, to produce cellulose esters with varying degrees of substitution, thereby altering their properties for specific applications (Es-said et al., 2019).

Safety And Hazards

4-Iodobenzoyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of ingestion or contact with skin or eyes, immediate medical assistance should be sought .

properties

IUPAC Name

4-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAKCIUOTIPYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061904
Record name Benzoyl chloride, 4-iodo-
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Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Iodobenzoyl chloride

CAS RN

1711-02-0
Record name 4-Iodobenzoyl chloride
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Record name 4-Iodobenzoyl chloride
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Record name 4-Iodobenzoyl chloride
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Record name Benzoyl chloride, 4-iodo-
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Record name Benzoyl chloride, 4-iodo-
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Record name 4-iodobenzoyl chloride
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Record name 4-IODOBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A suspension of 4-iodobenzoic acid (20.0 g, 80.6 mL) in CH2Cl2 (350 mL) at 0° C. was treated with oxalyl chloride (42.3 mL of a 2.0 M solution in CH2Cl2, 81.7 mmol). Dimethylformamide was added (0.5 mL) until a homogeneous solution was achieved and then the cooling bath was removed. The reaction mixture was stirred at ambient temperature for 3 hours and then concentrated to provide crude 4iodobenzoyl chloride as a waxy oil that was used without further purification.
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Synthesis routes and methods II

Procedure details

5 g (20 mmol) of 4-iodobenzoic acid, 30 ml of toluene and 5 drops of DMF were introduced into a round-bottomed flask. Heating was carried out to 40° C., 1.74 ml (24 mmol) of thionyl chloride was added and stirring was carried out for 30 minutes. Evaporation was carried out to dryness and 5.5 g (100%) of the crude acid chloride were recovered, which compound was employed as is in the continuation of the synthesis.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Thionyl chloride (36.0 g, 302 mmol) was added to a suspension of 4-iodobenzoic acid (50.0 g, 202 mmol) in anhydrous DCM (300 ml) followed by a few drops of DMF and the reaction mixture was stirred overnight at r.t. Upon completion, reaction flask was concentrated under reduced pressure to yield 51.6 g (96.0% yield) of crude 4-iodobenzoyl chloride that was used in the next step without further purification.
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36 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
379
Citations
S Singh, GP Basmadjian, KS Avor… - Journal of medicinal …, 1997 - ACS Publications
… The S N 2 reaction of 13 with 4-iodobenzoyl chloride in the presence of triethylamine to neutralize released acid resulted in the formation of 5 in high yield as shown in Scheme 1. The …
Number of citations: 31 pubs.acs.org
A Es-said, L El Hamdaoui, M El Moussaouiti… - Journal of Polymer …, 2019 - Springer
The synthesis and characterization of kraft cellulose p-iodobenzoate is presented in this paper. The ionic liquid 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) as a reaction medium …
Number of citations: 10 link.springer.com
S Li, F Cuyckens, F Lynen, F Vanhaecke - Journal of Analytical Atomic …, 2019 - pubs.rsc.org
… of benzoyl chloride, 4-iodobenzoyl chloride was selected for the derivatization of 4-AP and its metabolite 3-OH-4-AP in human plasma. 4-Iodobenzoyl chloride is easily accessible and …
Number of citations: 2 pubs.rsc.org
PH Lee - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
… 4iodobenzoyl chloride to obtain bispyrromethane 5 and the results are summarized in Table 3. 4-Iodobenzoyl chloride … )pyrrole (4a) with 4-iodobenzoyl chloride in dichloroethane at 83 …
Number of citations: 12 koreascience.kr
D Mawad, A Lauto, A Penciu, H Méhier, B Fenet… - …, 2010 - iopscience.iop.org
… and 7.885 ppm for 4-iodobenzoyl chloride, and 7.743 and … -d6 of PA modified with 4-iodobenzoyl chloride (top) and 2,3,… of PA modified with 4-iodobenzoyl chloride along with the 1H …
Number of citations: 15 iopscience.iop.org
HR Jeon, YJ Lee, S Han, Y La Lee, W Kwak, D Pandya… - 2008 - Soc Nuclear Med
… Methods: Treatment of 4-iodobenzoyl chloride with oleyl alcohol was yielded oleyl-4-iodobenzoate, followed by nucleophilic aromatic substitution with hexabutyl tin. Oleyl-4-(…
Number of citations: 0 jnm.snmjournals.org
ME Van Dort, DL Gildersleeve… - Journal of Labelled …, 1995 - Wiley Online Library
… CIPCA was prepared via a synthetic route starting from 4-iodobenzoyl chloride as outlined in Scheme I. Acylation of chlorobenzene with 4-iodobenzoyl chloride under Friedel-Crafts …
J Chen, A Burghart, A Derecskei-Kovacs… - The Journal of organic …, 2000 - ACS Publications
… As mentioned above, the heterocycles 5f and 5g did not react with 4-iodobenzoyl chloride, even in refluxing toluene. A reaction did occur when boron trifluoride etherate was added, but …
Number of citations: 348 pubs.acs.org
HR Jeon, WJ Kwak, HY Lee - 2007 - osti.gov
… Treatment of 4-iodobenzoyl chloride with hexadecyl alcohol … by esterfication of 4-iodobenzoyl chloride and oleyl alcohol, … Treatment of oleyl alcohol with 4-iodobenzoyl chloride gave …
Number of citations: 2 www.osti.gov
B Singhana, A Chen, P Slattery, IK Yazdi… - Journal of Materials …, 2015 - Springer
… Infused poly(p-dioxanone) (PPDO) was obtained by incubating PPDO in different concentrations of 4-iodobenzoyl chloride (IBC) and 2,3,5-triiodobenzoic acid (TIBA). Characterizations …
Number of citations: 24 link.springer.com

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